Malonylniphimycin

Antifungal Structure-Activity Relationship Macrolide

For SAR studies requiring defined niphimycin congeners, congener mixtures with variable malonylation introduce experimental ambiguity. Malonylniphimycin offers a solution as a structurally characterized 36-membered macrolide with confirmed NMR data. - **Defined Identity:** Complete NMR and MS characterization (1997); verified malonyl ester configuration. - **Research Application:** Authentic standard for metabolomics/dereplication; substrate for demalonylation derivatization studies. - **Supply Certainty:** Available in milligram to multi-milligram quantities for antifungal screening or pathway engineering.

Molecular Formula C61H103N3O21
Molecular Weight 1214.5 g/mol
Cat. No. B15565041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalonylniphimycin
Molecular FormulaC61H103N3O21
Molecular Weight1214.5 g/mol
Structural Identifiers
InChIInChI=1S/C61H103N3O21/c1-35(17-13-11-9-10-12-16-24-64-60(62)63-8)25-39(5)57-38(4)18-14-15-19-42(65)26-43(66)27-44(67)28-45(82-55(77)32-53(73)74)29-46-30-52(83-56(78)33-54(75)76)58(79)61(81,85-46)34-51(72)37(3)21-22-47(68)40(6)50(71)31-49(70)36(2)20-23-48(69)41(7)59(80)84-57/h9-10,14-15,18-20,23,35-52,57-58,65-72,79,81H,11-13,16-17,21-22,24-34H2,1-8H3,(H,73,74)(H,75,76)(H3,62,63,64)/b10-9+,18-14-,19-15-,23-20-
InChIKeyYUIKWBAVBDCXTC-SSMOIPJNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malonylniphimycin: Procurement Essentials


Malonylniphimycin is a 36‑membered polyol macrolide antibiotic, originally isolated from the mycelium of Streptomyces hygroscopicus B‑7 [1]. Its structure is distinguished by the presence of two malonyl hemiester residues appended to a niphimycin core, resulting in a molecular weight of 1228.5 g·mol⁻¹ and a chemical formula of C₆₂H₁₀₅N₃O₂₁ [2][3]. The compound belongs to the guanidylpolyol macrolide family, which includes niphimycin, copiamycin, and guanidylfungins, and is characterized by a large macrocyclic lactone ring bearing a terminal N‑methyl‑N″‑alkylguanidinium moiety [4].

1
Fermentation-derived polyol macrolide antibiotic with reported activity against Gram-positive bacteria, filamentous fungi, and yeasts
2
NMR-characterized structural identity enables confident procurement and QC verification Published 1D/2D NMR and MS data provide a verifiable identity standard
3
Suited for antimicrobial screening and structure-activity relationship (SAR) studies; quantitative MIC data not yet reported — pilot dose-response experiments recommended

Malonylniphimycin Substitution Risks


Within the niphimycin family, subtle structural variations—particularly the number and position of malonyl ester groups—translate into profound differences in antifungal potency, solubility, and stability. The presence of malonyl residues in malonylniphimycin is not a trivial modification; it fundamentally alters the compound's biological profile. For instance, demalonyl derivatives of related macrolides exhibit up to eight‑fold greater antifungal activity than their malonylated counterparts, while also displaying improved aqueous solubility [1][2]. Conversely, the malonyl groups confer resistance to base‑catalyzed degradation and may modulate membrane‑targeting behavior [3]. Therefore, substituting malonylniphimycin with a generic “niphimycin” or an alternative congener without rigorous experimental validation risks compromising the intended bioactivity, solubility profile, or chemical stability in a given assay or application.

Target Compound
Malonylniphimycin (malonyl-substituted niphimycin congener)
Potential Substitute
Other niphimycin congeners (e.g., niphimycin C, D, E, demalonyl derivatives)
Malonyl-group configuration profoundly influences bioactivity and solubility. Demalonylated analogs may exhibit enhanced antifungal potency, but Malonylniphimycin's specific malonyl pattern cannot be assumed identical in other congeners. Substituting without verifying malonyl identity risks uncontrolled variability in SAR and antimicrobial screening outcomes.

Malonylniphimycin: Evidence Appraisal


Structural Identity Verification by NMR and MS

The malonyl hemiester groups present in malonylniphimycin significantly attenuate antifungal activity compared to demalonylated niphimycin congeners. While direct MIC data for malonylniphimycin are sparse, class‑level evidence demonstrates that demalonyl derivatives of structurally analogous guanidylpolyol macrolides (e.g., guanidylfungin A) exhibit approximately eight‑fold higher antifungal activity against both filamentous fungi and Gram‑positive bacteria than their malonylated parent compounds [1]. This trend is further supported by patent literature indicating that malonyl‑containing macrolides exhibit only fungistatic activity, whereas their demalonyl counterparts are fungicidal [2].

Structural Identity
Head-to-head
MH⁺ 1228.5 (C₆₂H₁₀₅N₃O₂₁) vs Demalonylniphimycin MH⁺ 1056
Δ = 172.5 Da
Enables unambiguous identity verification against published NMR/MS spectra for QC
Full 1D/2D NMR assignments available; methanol-d₄
Antifungal Structure-Activity Relationship Macrolide

Broad-Spectrum Activity Without MIC Data

Patent documentation explicitly states that demalonyl compounds of macrolide lactones exhibit better water solubility compared to their malonylated precursors [1]. While no quantitative solubility data are available for malonylniphimycin in the primary literature, this class‑level property is a critical differentiator when selecting a compound for in vitro assays or in vivo studies requiring aqueous formulations. The improved solubility of demalonyl derivatives (e.g., demalonylmethylguanidylfungin A) has been linked to enhanced bioactivity, presumably due to better bioavailability in aqueous biological media [2].

Antimicrobial Activity
Class-level
No published quantitative MIC data available
Requires pilot MIC determination; potency benchmarks exist only for parent niphimycin
Reported activity against Gram-positive bacteria, fungi, and yeasts is qualitative
Solubility Formulation Macrolide

Niphimycin Dual-Action Mechanism: Membrane Disruption and Oxidative Stress

Malonylniphimycin possesses a molecular weight of 1228.5 g·mol⁻¹ (M+H⁺ observed at m/z 1228.9 by FAB‑MS), which is 86 mass units heavier than niphimycin (MW ≈ 1142) [1]. This mass difference corresponds to the presence of an additional malonyl group (C₃H₂O₃, ~86 Da) in the malonylniphimycin molecule. The high‑resolution mass spectrometric data confirm that malonylniphimycin is a distinct chemical entity, not merely a minor variant of niphimycin, and that its procurement as a research reagent requires verification of this specific molecular signature to avoid mis‑identification.

Mechanism of Action
Class-level
No Malonylniphimycin-specific mechanism data; parent niphimycin acts via membrane damage + oxidative stress
Testable hypothesis only; do not assume identical potency or membrane-interaction thresholds
Niphimycin thresholds: ≥10 µM for cell death, 5 µM glutathione depletion in S. cerevisiae
Mass Spectrometry Structural Elucidation Analytical Chemistry

Missing Cytotoxicity, Selectivity, and PK Data

Malonylniphimycin exhibits a specific optical rotation of [α]²⁵D = +36.5° (c=0.5, MeOH) and a characteristic UV absorption maximum at 232 nm (ε 2200) [1]. These values serve as definitive physicochemical identifiers that distinguish malonylniphimycin from closely related niphimycin congeners. While analogous data for niphimycin C‑E and 17‑O‑methylniphimycin have been reported in the literature, direct cross‑study comparison is limited; nevertheless, these parameters are essential for verifying compound identity upon receipt from a vendor.

Safety & PK Profile
Data to verify
No published cytotoxicity, hemolytic, PK, in vivo efficacy, or toxicity data
Investigators must independently establish selectivity margins and exposure parameters
Parent niphimycin has in vivo plant disease efficacy data; Malonylniphimycin lacks any such data
Quality Control Analytical Characterization Identity Testing

Thermal Stability: Malonylniphimycin Melting Point Distinguishes It from Niphimycin C

Malonylniphimycin melts at 114–116 °C [1], whereas niphimycin C (a demalonyl‑containing congener) is reported as an amorphous solid with no defined melting point [2]. This physical‑state difference has practical implications for handling, storage, and formulation. The crystalline nature of malonylniphimycin may confer greater long‑term stability under ambient storage conditions compared to amorphous niphimycin C, which could be more hygroscopic and prone to degradation.

Thermal Analysis Stability Storage

Malonylniphimycin Research Applications


SAR Studies of Guanidylpolyol Macrolides

Given the class‑level evidence that malonyl groups attenuate antifungal potency by up to 8‑fold compared to demalonyl analogs [1], malonylniphimycin serves as a key comparator compound in SAR campaigns aimed at dissecting the influence of acylation on guanidylpolyol macrolide function. Its procurement enables direct side‑by‑side testing with niphimycin C (EC₅₀ 1.20 μg/mL against Foc TR4) [2] or other niphimycin congeners to quantify the magnitude of activity loss conferred by the malonyl residues.

Natural Product Chemistry and Biosynthetic Pathway Elucidation

The markedly lower aqueous solubility of malonylniphimycin compared to demalonyl derivatives [3] makes it an ideal model compound for developing formulation strategies that enhance the bioavailability of hydrophobic macrolides. Researchers procuring malonylniphimycin can systematically evaluate co‑solvent systems, cyclodextrin complexation, or nano‑formulation approaches, leveraging the compound's poor water solubility as a challenging test case.

Antifungal Screening and Mechanism-of-Action Hypothesis Testing

The distinct mass spectrometric signature (m/z 1228.9, +86 Da relative to niphimycin) [4], optical rotation (+36.5°), and crystalline nature of malonylniphimycin [5] make it well‑suited as a reference standard for LC‑MS and NMR method development. Its procurement as a characterized, high‑purity solid enables the creation of robust analytical protocols for distinguishing malonylniphimycin from co‑eluting niphimycin congeners in complex fermentation extracts.

Application
Selection Property
Validation Focus
SAR Studies of Guanidylpolyol Macrolides
Malonyl configuration identity and NMR-characterized structure
De novo MIC determination against target organisms; comparison across niphimycin congeners
Natural Product Chemistry & Biosynthetic Pathway Elucidation
Distinct MW (1228.5 Da) and malonyl-related NMR signals as authentic standard
HPLC-MS-based dereplication; verifying congener identity in fermentation extracts
Antifungal Screening & Mechanism-of-Action Hypothesis Testing
Reported broad-spectrum activity; dual membrane/oxidative stress mechanism proposed for parent
Pilot MIC and concentration-response studies; experimental verification of mechanism in target fungi
Chemical Derivatization & Solubility Optimization
Malonyl ester as functional handle for selective hydrolysis/esterification
Empirical solubility profiling in assay-relevant solvents; post-derivatization activity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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